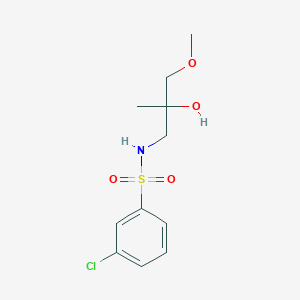

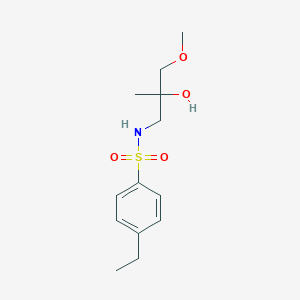

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide

货号 B6494525

CAS 编号:

1334373-85-1

分子量: 293.77 g/mol

InChI 键: ZVTIMYGPFNCENG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

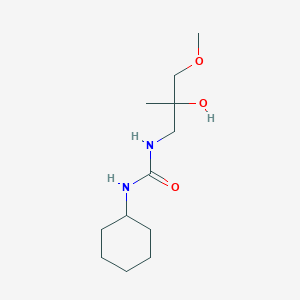

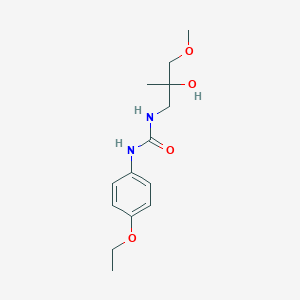

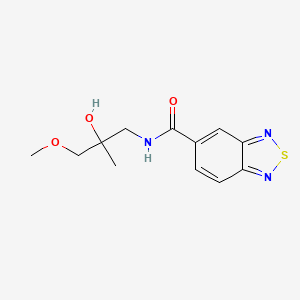

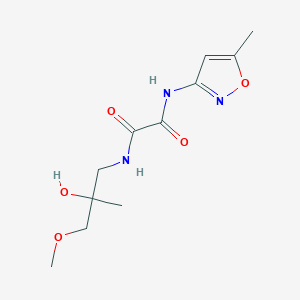

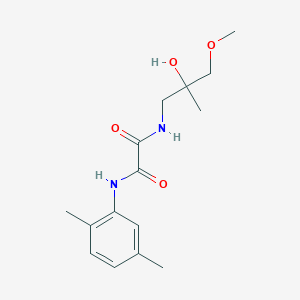

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the “benzene” in the name), a sulfonamide group, and a 2-hydroxy-3-methoxy-2-methylpropyl group attached to the nitrogen of the sulfonamide. The “3-chloro” indicates a chlorine atom would be attached to the third carbon of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without specific data, we can only make educated guesses based on similar compounds. For example, sulfonamides are generally solid at room temperature, and many are soluble in water .科学研究应用

- Context : Cellulose cationization involves modifying cellulose fibers to introduce positive charges, enhancing their properties for applications in textiles, paper, and other materials .

- Context : Enantiomers are mirror-image molecules with identical chemical properties but different spatial arrangements. Separating them is crucial for drug development and chiral synthesis .

- Context : Cationic glycogen is a modified form of glycogen (a glucose polymer) with positive charges. It finds use in drug delivery, gene delivery, and tissue engineering .

- Context : Chitosan, derived from chitin, is a biopolymer with applications in drug delivery, wound healing, and tissue engineering. Quaternization enhances its solubility and functionality .

- Context : HILIC is a chromatographic technique used for separating polar compounds. The compound’s methacrylate derivative can serve as a starting material for HILIC stationary phases .

- Context : The benzylic position refers to the carbon adjacent to a benzene ring. Here are some notable reactions:

- Free Radical Bromination : The benzylic position can undergo free radical bromination, leading to the formation of a benzylic bromide. This reaction is useful in organic synthesis .

- SN1 and SN2 Reactions : Benzylic halides can react via either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) pathways, depending on their substitution pattern. Primary benzylic halides typically favor SN2, while secondary and tertiary ones favor SN1 due to resonance stabilization of the carbocation .

Cellulose Cationization

Enantiomer Resolution

Cationic Glycogen Synthesis

Quaternization of N-Aryl Chitosan Derivatives

Hydrophilic Interaction Chromatography (HILIC)

Benzylic Position Reactivity

作用机制

安全和危害

属性

IUPAC Name |

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO4S/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTIMYGPFNCENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6494452.png)

![2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6494457.png)

![N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494462.png)

![3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6494471.png)

![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)

![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)

![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)